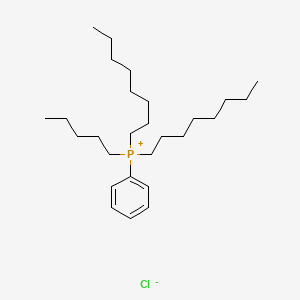
1,2-Dichlorotriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichlorotriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the triphenylene core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichlorotriphenylene can be synthesized through several methods. One common approach involves the chlorination of triphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the triphenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where triphenylene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
化学反応の分析
Types of Reactions
1,2-Dichlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylenes, while oxidation can produce quinones.
科学的研究の応用
1,2-Dichlorotriphenylene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 1,2-Dichlorotriphenylene exerts its effects involves interactions with various molecular targets. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its chemical reactions are determined by the nature of the substituents and the specific reaction conditions.
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: A simpler aromatic compound with two chlorine atoms on a benzene ring.
1,2-Dichloronaphthalene: A polycyclic aromatic compound with two chlorine atoms on a naphthalene ring.
1,2-Dichloropyrene: Another polycyclic aromatic compound with chlorine atoms on a pyrene ring.
Uniqueness
1,2-Dichlorotriphenylene is unique due to its specific arrangement of chlorine atoms on the triphenylene core, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
144817-25-4 |
|---|---|
分子式 |
C18H10Cl2 |
分子量 |
297.2 g/mol |
IUPAC名 |
1,2-dichlorotriphenylene |
InChI |
InChI=1S/C18H10Cl2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
InChIキー |
NDDYOEANXIFTCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
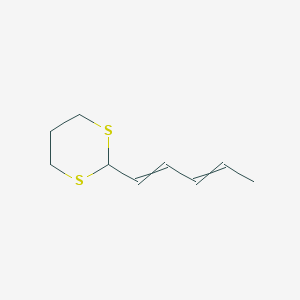
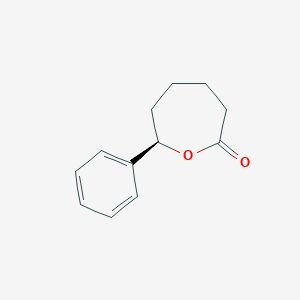


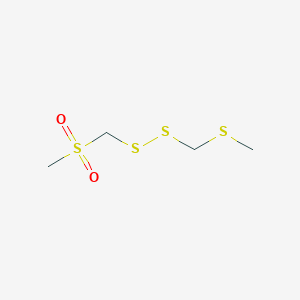
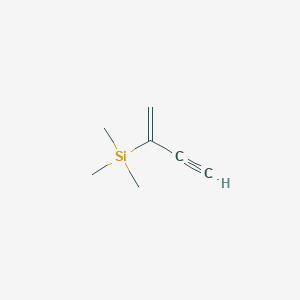
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
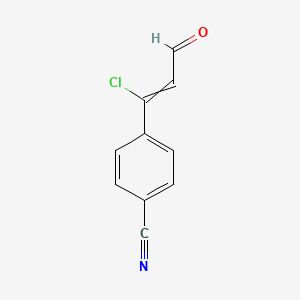
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

